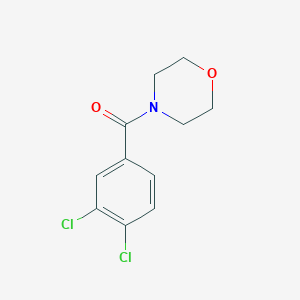
4-(3,4-Dichlorobenzoyl)morpholine
Description
4-(3,4-Dichlorobenzoyl)morpholine is a morpholine derivative featuring a 3,4-dichlorobenzoyl group attached to the morpholine ring. The benzoyl group, substituted with electron-withdrawing chlorine atoms, likely confers distinct physicochemical properties (e.g., lipophilicity, stability) and biological activity compared to other morpholine derivatives.
Properties
CAS No. |
33764-00-0 |
|---|---|
Molecular Formula |
C11H11Cl2NO2 |
Molecular Weight |
260.11 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H11Cl2NO2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
InChI Key |
GCHPLPHGWKAUFW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl |
Other CAS No. |
33764-00-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorobenzoyl)morpholine typically involves the reaction of 3,4-dichlorophenyl isocyanate with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,4-dichlorophenyl isocyanate and morpholine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: In some cases, catalysts such as palladium or platinum may be used to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to ensure high efficiency and yield. The process typically includes the following steps:
Mixing: The starting materials are mixed in a reactor.
Reaction: The mixture is heated to the desired temperature, and the reaction is allowed to proceed.
Purification: The product is purified using techniques such as distillation or crystallization to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorobenzoyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines or thiols; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(3,4-Dichlorobenzoyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool for probing biological pathways.
Industry: It is utilized in the production of agrochemicals and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorobenzoyl)morpholine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-((1-(3,4-Dichlorobenzyl)-1H-indol-3-yl)methyl)morpholine
- Structure : Morpholine linked to a dichlorobenzyl-substituted indole moiety via a methyl group .
- Key Properties :
- The dichlorobenzoyl group in the target compound, being directly conjugated to the morpholine ring, could offer different electronic effects and binding interactions.
VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
- Structure : Morpholine connected to a dibromoimidazolylthiazole group .
- Key Properties :
- In contrast, the dichlorobenzoyl group in the target compound may prioritize electrophilic interactions due to its electron-withdrawing chlorine atoms.
4-(4-Nitrobenzyl)morpholine
- Structure : Morpholine with a nitrobenzyl substituent .
- Key Properties :
- The dichlorobenzoyl group in the target compound may offer moderate electron withdrawal with enhanced lipophilicity.
Dimethomorph (4-(3-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine)
- Structure : Morpholine linked to chlorophenyl and dimethoxyphenyl groups via an acryloyl bridge .
- Key Properties: Molecular Weight: 387.9 g/mol . Application: Commercial fungicide (e.g., Acrobat MZ) . Toxicity: Suspected fertility impairment and developmental toxicity in animal studies .
- Comparison : The acryloyl linker in dimethomorph enables conformational flexibility, critical for fungicidal action. The dichlorobenzoyl group in the target compound lacks this flexibility but may exhibit stronger halogen-mediated target binding.
4-[3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine
- Structure : Morpholine fused to a triazoloquinazoline-dichlorophenyl system .
- Key Properties: Molecular Formula: C₁₉H₁₅Cl₂N₅O. Potential Use: Likely investigated as a kinase inhibitor due to the triazoloquinazoline core .
- The dichlorobenzoyl group in the target compound offers simpler geometry, which may improve synthetic accessibility.
Key Insights
- Structural Influences: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance reactivity and target binding but vary in lipophilicity and steric effects.
- Biological Activity : Anti-TB activity in indole derivatives contrasts with fungicidal use in dimethomorph , highlighting substituent-driven applications.
- Toxicity Profiles : Dimethomorph’s reproductive toxicity underscores the need for safety evaluations in dichlorobenzoyl analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


